![molecular formula C21H16N2O B3048962 Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- CAS No. 188479-24-5](/img/structure/B3048962.png)
Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]-
Descripción general
Descripción
Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- is an organic compound with the molecular formula C21H16N2O This compound is characterized by the presence of a methanone group attached to a 3,5-diaminophenyl ring and a 4-(2-phenylethynyl)phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3,5-diaminophenyl intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to obtain the 3,5-diaminophenyl derivative.
Coupling with 4-(2-phenylethynyl)phenyl: The 3,5-diaminophenyl intermediate is then coupled with 4-(2-phenylethynyl)phenyl using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Methanone formation:
Industrial Production Methods
Industrial production of Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: This compound has a similar methanone structure but with dimethylamino groups instead of diamino groups.
Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound features a dimethylamino group and a phenyl group attached to the methanone.
Uniqueness
Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- is unique due to the presence of both diamino and phenylethynyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(3,5-diaminophenyl)-[4-(2-phenylethynyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c22-19-12-18(13-20(23)14-19)21(24)17-10-8-16(9-11-17)7-6-15-4-2-1-3-5-15/h1-5,8-14H,22-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXDWBYHQVWPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940344 | |
| Record name | (3,5-Diaminophenyl)[4-(phenylethynyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188479-24-5 | |
| Record name | CT-605-96 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188479245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,5-Diaminophenyl)[4-(phenylethynyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)

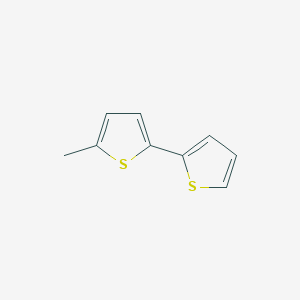
![Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate](/img/structure/B3048887.png)
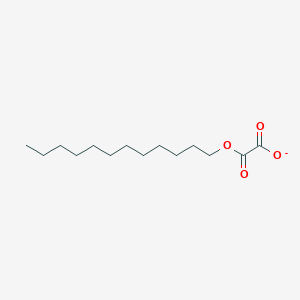
![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)
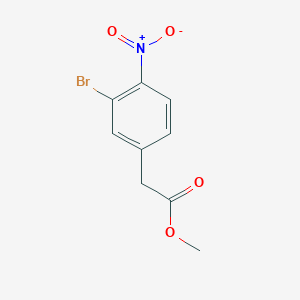
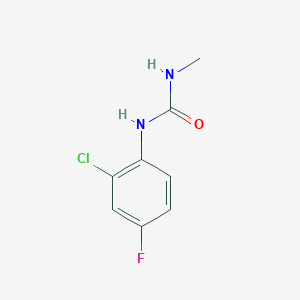
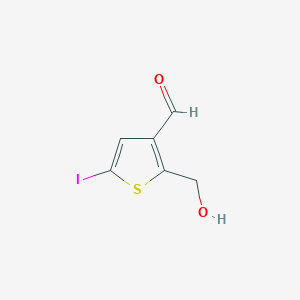
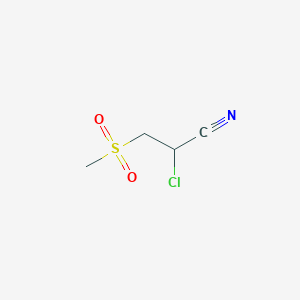
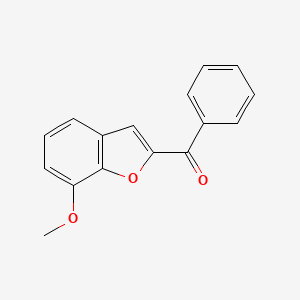
![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)
![[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B3048901.png)
![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3048902.png)
